molecular formula C15H16ClNO3 B5131396 6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one

6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one

Cat. No. B5131396
M. Wt: 293.74 g/mol
InChI Key: COYGWLGBONBJQF-UHFFFAOYSA-N
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Description

6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. J147 was initially developed as a cognitive enhancer, but research has since shown that it may have broader applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one is not fully understood, but research suggests that it may work by targeting multiple pathways involved in neurodegeneration. 6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one has been shown to increase levels of neurotrophic factors, reduce oxidative stress, and inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one has been shown to have a range of biochemical and physiological effects, including reducing inflammation, increasing mitochondrial function, and improving synaptic plasticity. These effects are thought to contribute to the neuroprotective properties of 6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one and its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one is that it has been shown to be safe and well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of 6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one is that it is a synthetic compound and may not accurately reflect the complexity of natural compounds found in plants or other sources.

Future Directions

There are several potential future directions for research on 6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one. One area of interest is in developing 6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one analogs that may have even greater therapeutic potential. Another area of research is in investigating the potential anti-aging properties of 6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one and its effects on lifespan and healthspan. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one and its potential applications in treating neurodegenerative diseases.

Synthesis Methods

6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one is a synthetic compound that was first synthesized in 2011 by a team of researchers led by Dr. Schubert at the Salk Institute for Biological Studies. The synthesis of 6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one involves several steps, including the condensation of 2-(hydroxymethyl)pyrrolidine with 6-chloro-4-hydroxycoumarin, followed by a series of chemical modifications to yield the final product.

Scientific Research Applications

6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one has been the subject of numerous scientific studies, and its potential therapeutic properties have been investigated in various disease models. Research has shown that 6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one has neuroprotective effects, improves cognitive function, and may even have anti-aging properties.

properties

IUPAC Name

6-chloro-3-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c16-11-3-4-14-13(6-11)15(19)10(9-20-14)7-17-5-1-2-12(17)8-18/h3-4,6,9,12,18H,1-2,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYGWLGBONBJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=COC3=C(C2=O)C=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]chromen-4-one

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